molecular formula C29H35NO2 B7790895 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

Cat. No. B7790895
M. Wt: 429.6 g/mol
InChI Key: VKHAHZOOUSRJNA-YYTJNDDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one is a useful research compound. Its molecular formula is C29H35NO2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • RU486 can interfere with the determination of testosterone and estradiol levels in enzyme-immunoassays, potentially leading to false positive results in certain conditions (Tejada, Cremades, Monserrat, & Peñafiel, 1998).

  • The compound has been shown to inhibit the binding of opioids to mu-opioid receptors in nervous membrane preparations, affecting the affinity of opioid ligands (Maggi, Pimpinelli, Casulari, Piva, & Martini, 1996).

  • Its pharmacokinetic properties in humans have been studied, revealing insights into its plasma concentrations, half-life, and how it binds to circulating albumin (Kawai, Nieman, Brandon, Udelsman, Loriaux, & Chrousos, 1987).

  • Research into analogs of RU486 provides insight into the structural requirements for progesterone receptor binding and activity, contributing to the understanding of steroid receptor interactions (Ottow et al., 1994).

  • Novel analogs of RU486 have been evaluated for their hormonal antagonist properties, demonstrating potent and selective antiprogestational activity against antiglucocorticoid activity (Jin et al., 2007).

  • RU486's role as a glucocorticoid receptor antagonist has been studied in the context of cardiovascular responses to stress, indicating its potential impact on stress-induced blood pressure and heart rate responses (Van Acker, Fluttert, Sibug, & De Kloet, 2001).

  • Structural studies of intermediates in the synthesis of RU486, such as an 11β-substituted steroid, contribute to understanding its synthesis and molecular structure (Bidyasagar et al., 1994).

  • The biotransformation of RU486 in rat hepatoma variants has been investigated, revealing the involvement of cytochrome P450 monooxygenases in its metabolism (Chasserot-Golaz, Beck, & Venetianer, 1993).

properties

IUPAC Name

(11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25-,26?,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAHZOOUSRJNA-YYTJNDDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

CAS RN

84371-65-3
Record name mifepristone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Reactant of Route 2
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Reactant of Route 3
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Reactant of Route 4
Reactant of Route 4
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Reactant of Route 5
Reactant of Route 5
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Reactant of Route 6
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

Citations

For This Compound
1
Citations
T Tamura, R Yokoi, Y Okuhara, C Harada… - The Journal of …, 2009 - jstage.jst.go.jp
The Journal of Toxicological Sciences Page 1 INTRODUCTION As part of collaborative study on toxicity related to female fertility, we performed experiments using mifepristone, a …
Number of citations: 23 www.jstage.jst.go.jp

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